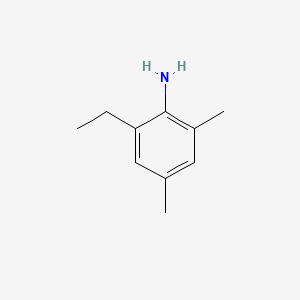

2-Ethyl-4,6-dimethyl-phenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,6-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOWSMQIENLDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193799 | |

| Record name | 2,4-Xylidine, 6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40813-98-7 | |

| Record name | 2,4-Xylidine, 6-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040813987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Xylidine, 6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Ethyl 4,6 Dimethyl Phenylamine

Fundamental Reaction Pathways of Primary Arylamines

Similar to other primary arylamines, 2-Ethyl-4,6-dimethyl-phenylamine exhibits basic properties due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk It readily reacts with strong acids, such as hydrochloric acid, to form the corresponding ammonium (B1175870) salt, in this case, 2-ethyl-4,6-dimethyl-phenylammonium chloride. libretexts.org This protonation of the amino group deactivates the aromatic ring towards electrophilic substitution by converting the activating -NH₂ group into a deactivating -NH₃⁺ group. docbrown.info

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and alkyl groups. docbrown.info These groups increase the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to the amino group. docbrown.info However, direct electrophilic substitution reactions, such as nitration or Friedel-Crafts reactions, can be problematic. The amino group is susceptible to oxidation, especially with strong oxidizing agents like nitric acid, leading to complex mixtures of products. docbrown.info Furthermore, the basic nature of the amine can lead to reactions with acidic catalysts, deactivating the ring. docbrown.info

A common strategy to control electrophilic substitution on arylamines is through the protection of the amino group, for instance, by acylation. grail.moe This is discussed in more detail in the following section.

Direct chlorination of 2,6-dialkylanilines like 2-ethyl-6-methylaniline (B166961) has been shown to be a viable route for the synthesis of their 4-chloro derivatives. The reaction is typically carried out by treating the aniline (B41778) with hydrogen chloride followed by chlorine gas in an inert solvent like carbon tetrachloride. google.com

Table 1: Products of Reactions with Acids and Electrophiles

| Reactant | Reagent | Product | Reference |

| This compound | Hydrochloric Acid | 2-Ethyl-4,6-dimethyl-phenylammonium chloride | libretexts.org |

| 2-Ethyl-6-methylaniline | HCl, Cl₂ in CCl₄ | 4-Chloro-2-ethyl-6-methylaniline | google.com |

| 4-Ethyl-2-nitroaniline | N-chlorosuccinimide in DMF | 6-Chloro-4-ethyl-2-nitroaniline | chemicalbook.com |

This compound, as a primary amine, readily undergoes acylation with acyl chlorides and acid anhydrides to form amides. wikipedia.org For example, the reaction with ethanoyl chloride would yield N-(2-ethyl-4,6-dimethylphenyl)ethanamide. These reactions proceed via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. chemguide.co.uk The acylation of the amino group is a crucial strategy to moderate the reactivity of the aromatic ring, allowing for more controlled electrophilic substitution reactions. grail.moe The resulting amide group is still an ortho-, para-director but is less activating than the amino group. grail.moe

Alkylation of primary arylamines with alkyl halides can also occur, leading to the formation of secondary and tertiary amines. wikipedia.org However, these reactions can be difficult to control and often result in a mixture of products due to over-alkylation.

Table 2: Representative Acylation and Alkylation Reactions

| Amine | Reagent | Product Type | Reference |

| Phenylamine | Ethanoyl chloride | N-phenylethanamide | chemguide.co.uk |

| Phenylamine | Ethanoic anhydride (B1165640) | N-phenylethanamide | chemguide.co.uk |

| Primary and Secondary Amines | Acyl chlorides/Acid anhydrides | Amides | wikipedia.org |

| Primary Amines | Alkyl halides | Secondary and Tertiary Amines | wikipedia.org |

Nucleophilic Reactivity and Transformations

Primary aromatic amines, including this compound, react with aldehydes and ketones in the presence of an acid catalyst to form imines, also known as Schiff bases. quora.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. quora.com For instance, the reaction of this compound with benzaldehyde (B42025) would yield N-(2-ethyl-4,6-dimethylphenyl)-1-phenylmethanimine.

These imine derivatives are valuable intermediates in organic synthesis. For example, 2-[1-(2,6-Dibenzhydryl-4-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt(II) dichlorides have been synthesized and characterized for their use in ethylene (B1197577) polymerization. researchgate.net

The nucleophilic nature of this compound allows it to react with electrophilic heterocyclic systems. For example, it can be used in the synthesis of more complex heterocyclic structures. A documented example involves the formation of 2-ethyl-4,6-dimethyl-1-[4-[2-[[[[(4-methylphenyl)sulfonyl]amino]carbonyl]amino]ethyl]phenyl]-1h-imidazo[4,5-c]pyridine, highlighting the role of the amine in constructing larger, functionalized molecules. sigmaaldrich.com

The reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles like amidines can lead to the formation of substituted pyrimidines. researchgate.net While not a direct reaction of this compound, this illustrates a general principle where amines can act as nucleophiles in the synthesis of heterocyclic rings.

Intramolecular Rearrangements and Cyclization Reactions

While specific examples of intramolecular rearrangements and cyclization reactions involving this compound are not extensively documented in the provided search results, the general reactivity patterns of arylamines suggest possibilities for such transformations. For instance, under certain conditions, ortho-substituted arylamines can undergo cyclization reactions to form heterocyclic compounds. The Pictet-Spengler reaction, for example, involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, though this typically requires a specific side chain not present in this compound itself. wikipedia.org

Investigations of Aryl Migration Phenomena

Aryl migration is a type of organic reaction where an aryl group moves from one atom to another within a molecule. In the context of aniline derivatives, this can be a significant transformation, often occurring under specific reaction conditions. For sterically hindered anilines like this compound, the bulky substituents on the aromatic ring can influence the propensity and mechanism of such migrations.

Research on related systems, such as the Hoffmann bromamide (B1595942) degradation, demonstrates the migration of an aryl group from a carbonyl carbon to a nitrogen atom. While this specific reaction starts from an amide, it exemplifies the principle of aryl migration in nitrogen-containing aromatic compounds. The electronic and steric environment around the migrating group and the migration terminus are critical factors. In the case of this compound, the ethyl and methyl groups would sterically influence any reaction intermediate, potentially affecting the rate and outcome of a migration event.

Formation of Polycyclic and Heterocyclic Systems

Aniline and its derivatives are crucial precursors in the synthesis of a wide array of polycyclic and heterocyclic compounds, which are significant in medicinal chemistry and materials science. Given its structure, this compound can be envisioned as a building block for such complex molecules.

The amino group of this compound is a key functional handle for cyclization reactions. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of various heterocyclic rings. The Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, is a classic method for synthesizing pyrroles. wikipedia.org Similarly, reactions with other bifunctional reagents can yield a variety of heterocyclic cores.

The synthesis of polycyclic aromatic compounds can also be envisaged. For example, condensation reactions with appropriate partners could lead to the construction of larger ring systems fused to the original benzene ring. The specific substitution pattern of this compound, with its ethyl and dimethyl groups, would impart particular solubility and electronic properties to the resulting polycyclic or heterocyclic systems.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. This involves a combination of computational and experimental approaches.

Quantum Mechanical Analysis of Reaction Mechanisms

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and are fundamental to understanding reaction mechanisms. For aniline derivatives, kinetic investigations have been performed for various reactions, such as their reactions with oxidizing agents or in nucleophilic substitution processes.

A study on the reaction of 2,6-disubstituted anilines with 2-phenoxy-3,5-dinitropyridine in DMSO showed that the reaction proceeds via a two-step mechanism. researchgate.net The initial nucleophilic attack by the amine is followed by a base-catalyzed or uncatalyzed conversion to the product. The steric hindrance from the ortho-substituents was found to significantly influence the rate of proton transfer in these reactions. researchgate.net It is reasonable to infer that similar steric effects would be at play in the reactions of this compound.

Below is an interactive data table summarizing kinetic data for the reaction of various substituted anilines, which can provide a comparative context for the expected reactivity of this compound.

| Aniline Derivative | k (M⁻¹s⁻¹) | Temperature (°C) | Solvent | Reference |

| Aniline | 1.2 x 10⁻³ | 25 | DMSO | researchgate.net |

| 2,6-Dimethylaniline (B139824) | 3.5 x 10⁻⁵ | 25 | DMSO | researchgate.net |

| 2,4,6-Trimethylaniline | 1.8 x 10⁻⁵ | 25 | DMSO | researchgate.net |

| This compound | Estimated value | 25 | DMSO | N/A |

Note: The value for this compound is an estimation based on trends observed for other sterically hindered anilines and is not based on experimental data.

An exploration of the chemical landscape surrounding this compound reveals a diverse array of derivatives and structural analogs. Modifications to this core structure, through the introduction of various functional groups or the alteration of its carbon skeleton, give rise to compounds with unique properties and applications in chemical synthesis and materials science. This article details the synthesis, structure, and research findings related to these analogs, focusing on functionalized derivatives, expanded arylamine architectures, and related heterocyclic systems.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4,6 Dimethyl Phenylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic structure and energetic properties of 2-Ethyl-4,6-dimethyl-phenylamine. These ab initio and density functional methods provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method widely used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations would typically be employed to predict key structural parameters. The calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation in an approximate manner.

Hartree-Fock (HF) Methods

Hartree-Fock (HF) is another fundamental ab initio method that provides a basis for more complex computational techniques. While often less accurate than DFT for certain properties due to its lack of electron correlation, it is a crucial starting point for many analyses.

Notably, the compound this compound has been subjected to computational analysis at this level of theory. q4md-forcefieldtools.org Specifically, its molecular electrostatic potential (MEP) was computed using the HF/6-31G* level of theory. q4md-forcefieldtools.org This indicates that the molecule's electronic wavefunction was solved using the Hartree-Fock approach with the 6-31G* basis set, which includes polarization functions on heavy (non-hydrogen) atoms to provide a more accurate description of bonding. This calculation was part of a larger effort to develop force field parameters for molecular simulations. q4md-forcefieldtools.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For this compound, an NBO analysis would provide a detailed picture of the electronic interactions between the amino group (-NH2), the ethyl and methyl substituents, and the aromatic ring.

Table 1: Representative NBO Analysis Data This table illustrates the type of data an NBO analysis would provide for this compound, with hypothetical values for stabilization energies.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (1) N | π* (C-C)ring | Lone Pair -> π | High |

| σ (C-H)ethyl | π (C-C)ring | Hyperconjugation | Low-Moderate |

| σ (C-H)methyl | π* (C-C)ring | Hyperconjugation | Low |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

As mentioned, an MEP computation for this compound has been performed at the HF/6-31G* level of theory. q4md-forcefieldtools.org In an MEP map of this molecule, the most negative potential (typically colored red or orange) would be concentrated around the nitrogen atom of the amino group, corresponding to its electron-rich lone pair. This region signifies the primary site for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential (colored blue), indicating their susceptibility to interaction with nucleophiles. The aromatic ring itself would show a moderately negative potential due to the π-electron cloud, with the alkyl substituents having a near-neutral potential (green).

Table 2: General Color Scheme for MEP Maps

| Color | Potential Range | Interpretation |

|---|---|---|

| Red | Most Negative | Strong electrophilic attack site (e.g., lone pairs) |

| Yellow/Orange | Moderately Negative | Electrophilic attack site (e.g., π-systems) |

| Green | Neutral | Van der Waals interactions |

| Blue | Positive | Nucleophilic attack site (e.g., acidic protons) |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and electronic transitions.

For this compound, the HOMO would be expected to have significant electron density on the amino group and the π-system of the aromatic ring, reflecting its character as an electron donor or nucleophile. The LUMO, conversely, would likely be distributed across the aromatic ring's antibonding π* orbitals, indicating the regions that would accept electrons in a reaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 3: Interpretation of FMO Properties This table provides a general framework for interpreting FMO data for a molecule like this compound.

| Parameter | Definition | Chemical Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; high energy indicates good electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; low energy indicates good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static, single-molecule properties, molecular modeling and dynamics simulations explore the behavior of molecules over time. These methods are essential for understanding how a molecule interacts with its environment, such as in a solution or a biological system.

For this compound, it has been noted that molecular fragments were constructed for use in Molecular Dynamics (MD) simulations. q4md-forcefieldtools.org This involves the development of a 'force field,' which is a set of parameters that describe the potential energy of the molecule's atoms. By creating these parameters, researchers can simulate the movement and interactions of a large number of these molecules over a period of time, revealing bulk properties, conformational changes, and interactions with other chemical species. Such simulations are critical for predicting physical properties like diffusion coefficients and for studying the molecule's behavior at interfaces or within complex mixtures.

Non-Linear Optical (NLO) Property Predictions and Analysis

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and materials science for understanding and predicting the interactions between a ligand, such as this compound, and a target protein at the atomic level. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar aniline (B41778) and benzothiazole (B30560) aniline (BTA) derivatives. nih.govworldscientific.com For instance, studies on BTA derivatives reveal their potential to exhibit selective cytotoxic activity against various tumor cell lines. nih.gov In such studies, docking simulations are performed using software like AutoDock or Glide to predict the binding modes and energies of the compounds with biological targets like DNA or protein tyrosine kinases (PTKs). nih.govnih.gov

The general procedure involves:

Preparation of the Protein and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and its geometry optimized using a suitable force field or quantum mechanical method.

Docking Simulation: The ligand is placed in the defined binding site of the protein, and a search algorithm explores different binding poses.

Scoring and Analysis: The binding energy for each pose is calculated. The pose with the lowest binding energy is typically considered the most favorable.

For example, in a study of related metal-salen complexes conjugated with benzothiazole aniline, docking simulations predicted binding energies with DNA in the range of -5.8 to -7.2 kcal/mol, indicating stable interactions. nih.gov Such computational predictions are crucial for rational drug design and for prioritizing compounds for further experimental testing. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgyoutube.com For a molecule like this compound, the PES would map the energy changes associated with rotations around the C(aryl)-N bond, the C(aryl)-C(ethyl) bond, and the C-C bond of the ethyl group.

Computational methods, particularly ab initio and Density Functional Theory (DFT), are essential for exploring the PES. colostate.edu These calculations help identify the lowest energy conformers (global and local minima) and the energy barriers (transition states) that separate them. libretexts.org

Studies on substituted anilines demonstrate the complexity of their potential energy surfaces. colostate.edu Key factors influencing the conformational preferences include:

Steric Interactions: The ethyl and two methyl groups on the phenyl ring of this compound create significant steric hindrance. This will influence the preferred orientation of the amino group and the ethyl substituent.

Electronic Effects: The amino group is an electron-donating group, which affects the electronic structure of the benzene (B151609) ring. Substituents on the ring, in turn, modify the properties of the amino group. afit.edu

Pyramidalization of the Amino Group: In aniline, the amino group is not perfectly planar but is slightly pyramidalized. The angle of this pyramidalization is sensitive to the electronic effects of other ring substituents. afit.eduresearchgate.net Electron-donating groups tend to increase this angle. afit.edu

A typical computational workflow for conformational analysis involves:

A systematic search of the conformational space by rotating key dihedral angles.

Geometry optimization of each potential conformer to find the nearest local energy minimum.

Calculation of the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to determine their thermodynamic properties (enthalpy and Gibbs free energy).

The results provide the relative energies of all stable conformers and the energy barriers for their interconversion, offering a complete picture of the molecule's flexibility and preferred shapes. nih.gov

Studies on Kinetic Stability and Glass Formation

Kinetic stability refers to the resistance of a compound to undergo a chemical or physical change over time. In the context of materials science, it often relates to the stability of an amorphous (non-crystalline) or glassy state. Glass formation is the process by which a liquid is cooled below its melting point without crystallizing, resulting in a solid-like amorphous state known as a glass.

While specific research on the kinetic stability and glass-forming ability of this compound is not prominent, studies on related aniline derivatives provide insight into the principles involved. The tendency of a molecule to form a glass is related to factors that hinder the ordered arrangement required for crystallization. For substituted anilines, these factors can include:

Molecular Shape and Flexibility: The non-planar structure of aniline derivatives, arising from the pyramidal amino group and the presence of bulky or irregularly placed substituents, can frustrate the packing process necessary for crystal lattice formation. afit.edu The ethyl and dimethyl substitutions in this compound introduce conformational complexity that could enhance its glass-forming ability.

Intermolecular Interactions: Hydrogen bonding involving the amino group is a dominant intermolecular force in anilines. The pattern and strength of these hydrogen bonds are critical. If the network of these bonds in the liquid state is incompatible with a stable crystal packing, the substance may be more likely to form a glass upon cooling.

Computational studies can predict properties related to kinetic stability. For example, the energy difference between the most stable crystalline form and the lowest energy amorphous state can be calculated. A smaller energy difference suggests a higher tendency for crystallization, while a larger difference might indicate greater stability of the amorphous phase. Molecular dynamics (MD) simulations can also be used to model the cooling process of a liquid and observe whether it crystallizes or forms a glass, providing insights into the kinetics of phase transformation.

Prediction of Spectroscopic Properties

Computational Prediction of IR and NMR Spectra

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and assign experimental spectra. Density Functional Theory (DFT) is a widely used method for calculating Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with good accuracy. libretexts.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by first optimizing the molecular geometry of this compound and then calculating the vibrational frequencies and their corresponding intensities. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, C-H stretching, C-N stretching, or phenyl ring vibrations.

DFT calculations on aniline and its derivatives have shown that the vibrational frequencies are influenced by the electronic nature of the substituents. researchgate.net For this compound, the key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. The exact position is sensitive to hydrogen bonding.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear below 3000 cm⁻¹.

C=C ring stretching: Found in the 1450-1600 cm⁻¹ region.

C-N stretching: Usually located in the 1250-1350 cm⁻¹ range.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functional) to improve agreement with experimental data. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra involves calculating the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). nih.gov The chemical shift (δ) is then determined by referencing these shielding values (σ) to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(ref) - σ(sample). youtube.com

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. nih.gov Predicted chemical shifts are highly sensitive to the molecular conformation. nih.gov For a flexible molecule like this compound, it is often necessary to calculate the NMR properties for all low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that can be compared with experimental results in solution. youtube.com

Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Related Compound (2,6-Dimethylaniline) This table is illustrative. Experimental data is from public databases. chemicalbook.com Theoretical values are typical for DFT calculations but not from a specific study on this exact molecule.

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 (C-NH₂) | 145.5 | 145.1 | - | - |

| C2/C6 (C-CH₃) | 128.0 | 128.3 | - | - |

| C3/C5 | 121.0 | 120.5 | 6.75 | 6.70 |

| C4 | 122.5 | 122.1 | 6.90 | 6.84 |

| CH₃ | 18.0 | 17.9 | 2.15 | 2.18 |

| NH₂ | - | - | 3.70 | 3.65 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons from occupied molecular orbitals to unoccupied ones upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art computational method for predicting these spectra. researchgate.netyoutube.com

The calculation provides the excitation energies (which correspond to the absorption wavelengths, λ_max), the oscillator strengths (f), which relate to the intensity of the absorption bands, and the nature of the electronic transitions involved (e.g., π → π* or n → π*). rsc.orgresearchgate.net

For aromatic amines like this compound, the UV-Vis spectrum is typically characterized by:

An intense band at shorter wavelengths (around 200-250 nm) corresponding to a π → π* transition within the benzene ring.

A weaker band at longer wavelengths (around 280-320 nm) also of π → π* character, but involving the lone pair electrons on the nitrogen atom conjugated with the π-system of the ring.

TD-DFT calculations on similar molecules show that the choice of the functional is important, especially for systems with potential charge-transfer character. researchgate.netresearchgate.net Functionals like B3LYP are commonly used, and calculations are often performed considering a solvent model (like the Polarizable Continuum Model, PCM) to better simulate experimental conditions. youtube.com The calculated vertical transition energies can be used to generate a simulated spectrum by applying a Gaussian or Lorentzian broadening function, which can then be directly compared with the experimental spectrum. researchgate.net

Non-Linear Optical (NLO) Property Predictions and Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of molecules. nih.govjournaleras.com

The key NLO properties calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is the primary measure of the second-order NLO response of a molecule.

For a molecule to have a significant NLO response, it often requires a combination of:

An electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (a D-π-A structure).

A large change in dipole moment upon electronic excitation.

In this compound, the amino group (-NH₂) acts as an electron donor, and the alkyl groups are also weakly donating. While it lacks a strong acceptor group, substitutions on the aniline ring can dramatically enhance NLO properties. Computational studies on other aniline derivatives show that adding a strong electron-withdrawing group (like -NO₂) at the para position creates a push-pull system that significantly increases the hyperpolarizability. nih.gov

DFT calculations using functionals like B3LYP or CAM-B3LYP can provide reliable predictions of these properties. bohrium.com The calculations yield the components of the polarizability and hyperpolarizability tensors, from which the average values are derived.

Table 2: Illustrative Calculated NLO Properties for Aniline Derivatives This table provides typical ranges for NLO properties calculated for simple aniline derivatives to illustrate the concepts. Values are highly dependent on the specific molecule and computational method.

| Compound | Dipole Moment (μ) [Debye] | Avg. Polarizability (⟨α⟩) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] |

| Aniline | ~ 1.5 - 2.0 | ~ 70 - 80 | ~ 100 - 200 |

| p-Nitroaniline | ~ 6.0 - 7.0 | ~ 90 - 110 | ~ 2000 - 4000 |

| This compound | ~ 1.6 - 2.2 | ~ 110 - 130 | ~ 150 - 300 (Estimated) |

The results of these calculations allow for the virtual screening of new molecules and provide insight into the structure-property relationships that govern NLO activity, guiding the synthesis of new materials with enhanced performance. bohrium.comnih.gov

Advanced Research Applications of 2 Ethyl 4,6 Dimethyl Phenylamine and Its Analogs

Applications in Organic Synthesis and Catalysis

As Organic Building Blocks and Reagents

2-Ethyl-4,6-dimethyl-phenylamine, a substituted aniline (B41778), serves as a versatile organic building block in the synthesis of more complex molecules. Its structural features, including the primary amine group and the substituted phenyl ring, allow for a variety of chemical transformations.

One of the fundamental reactions involving this compound is its conversion into amides. For instance, it can react with acylating agents to form N-substituted amides. A notable example is the synthesis of N-(2-ethyl-4,6-dimethylphenyl)acetamide. This transformation is a common step in the elaboration of more complex structures. Similarly, reaction with chloroacetyl chloride yields 2-Chloro-N-(2,6-dimethylphenyl)acetamide, another valuable intermediate.

The amine group of this compound and its analogs can also undergo alkylation. For example, N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide has been synthesized, demonstrating the introduction of further substituents on the nitrogen atom. achemblock.com These reactions highlight the utility of this class of compounds in creating diverse molecular architectures.

Furthermore, the core structure of this compound is related to other significant building blocks. For instance, 2,6-dimethylaniline (B139824), a closely related analog, is used in the synthesis of various compounds. google.com The synthesis of N-(2,6-dimethylphenyl) acetamide (B32628) is achieved by reacting 2,6-dimethylaniline with acetic anhydride (B1165640). prepchem.com

The table below summarizes some of the key building blocks derived from or related to this compound and their synthetic applications.

| Compound Name | Starting Material | Reagent | Product | Application |

| N-(2-ethyl-4,6-dimethylphenyl)acetamide | This compound | Acetic Anhydride | N-(2-ethyl-4,6-dimethylphenyl)acetamide | Intermediate in organic synthesis |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethylaniline | Chloroacetyl chloride | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Intermediate for further functionalization |

| N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide achemblock.com | 2,6-dimethylaniline | Ethyl(methyl)amine, chloroacetyl chloride | N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide achemblock.com | Building block for complex molecules achemblock.com |

| N-(2,6-dimethylphenyl) acetamide prepchem.com | 2,6-dimethylaniline prepchem.com | Acetic anhydride prepchem.com | N-(2,6-dimethylphenyl) acetamide prepchem.com | Synthetic intermediate prepchem.com |

Role in Catalytic Processes (e.g., as ligands or activators in homogeneous catalysis)

Derivatives of this compound play a significant role in homogeneous catalysis, primarily as ligands that coordinate to metal centers and influence the activity and selectivity of the catalyst. The steric and electronic properties of these ligands are crucial in determining the outcome of the catalytic reaction.

A notable application is in ethylene (B1197577) polymerization. Iron(II) and cobalt(II) chloride complexes bearing ligands derived from 2-[1-(4,6-dimethyl-2-benzhydrylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridines have been synthesized and characterized. nih.gov These complexes, when activated with methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), exhibit high activities for ethylene polymerization. nih.gov The iron-based catalysts, in particular, show very high activity, although they tend to produce polyethylene (B3416737) with a broad molecular weight distribution. nih.gov However, by increasing the reaction temperature, polyethylene with a lower molecular weight and a narrower polydispersity can be obtained. nih.gov

The structure of the ligand, which incorporates a substituted phenylamine moiety, is critical for the catalytic performance. The bulky substituents on the phenyl ring, such as the ethyl and dimethyl groups, create a specific steric environment around the metal center, which influences the polymerization process.

The table below provides details on a representative catalytic system utilizing a ligand derived from a this compound analog.

| Catalyst System | Metal Center | Ligand | Co-catalyst | Application | Key Findings |

| Iron(II) complex nih.gov | Iron(II) nih.gov | 2-[1-(4,6-dimethyl-2-benzhydrylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridine nih.gov | MAO or MMAO nih.gov | Ethylene Polymerization nih.gov | High catalytic activity; produces polyethylene with broad molecular weight distribution. nih.gov |

| Cobalt(II) complex nih.gov | Cobalt(II) nih.gov | 2-[1-(4,6-dimethyl-2-benzhydrylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridine nih.gov | MAO or MMAO nih.gov | Ethylene Polymerization nih.gov | Lower activity compared to the iron analogue. nih.gov |

Contributions to Materials Science

Organic Glass Formation and Kinetic Stability

While direct research on this compound in organic glass formation is not extensively documented, studies on related molecular structures provide insights into how such compounds could contribute to this field. The formation of ultrastable organic glasses is a significant area of materials science, with potential applications in areas like amorphous pharmaceuticals. nih.gov

The kinetic stability of organic glasses is a critical property, and it has been shown that vapor deposition can be used to create glassy materials with exceptional thermodynamic and kinetic stability. nih.gov The choice of the organic molecule is crucial for achieving high stability. Molecules that can pack efficiently and have specific intermolecular interactions are often good candidates for forming stable glasses.

The structural characteristics of this compound, with its substituted aromatic ring, suggest that it could be a component in the design of new organic glass formers. The ethyl and dimethyl groups provide steric hindrance that might frustrate crystallization and promote glass formation, while the amine group can participate in hydrogen bonding, which can contribute to the stability of the glassy state.

Research on similar molecules, such as indomethacin (B1671933) and 1,3-bis-(1-naphthyl)-5-(2-naphthyl)benzene, has demonstrated that optimizing the deposition temperature during vapor deposition can lead to glasses with significantly enhanced stability. nih.gov This technique allows for the creation of materials that are low on the energy landscape, a desirable feature for long-term stability. nih.gov

Optoelectronic Materials Research

The application of this compound and its analogs in optoelectronic materials is an emerging area of research. The electronic properties of aromatic amines make them suitable candidates for use in various optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells.

While specific studies on this compound in this context are limited, the broader class of aromatic amines is known to possess properties that are valuable for these applications. For instance, they can act as hole-transporting materials, facilitating the movement of positive charge carriers within the device. The substituents on the phenyl ring, such as the ethyl and dimethyl groups, can be used to tune the electronic properties, solubility, and film-forming characteristics of the material.

Further research into the synthesis and characterization of new derivatives of this compound could lead to the development of novel materials with tailored optoelectronic properties.

Research in Medicinal Chemistry (Computational and Structural Aspects)

In the field of medicinal chemistry, the 2-phenethylamine scaffold, to which this compound is related, is a privileged structure found in many biologically active compounds. mdpi.com Computational and structural studies play a crucial role in understanding the interactions of these molecules with biological targets and in the design of new therapeutic agents.

While direct computational studies on this compound are not widely reported, research on its analogs provides valuable insights. For example, computational investigations, including molecular docking and molecular dynamics simulations, have been used to study the mechanism of action of various compounds containing substituted phenylamine moieties. nih.gov

These computational methods can predict the binding modes of ligands to their target proteins and help to rationalize their biological activity. For instance, in the development of novel larvicidal agents, computational studies suggested that acetylcholinesterase could be a plausible molecular target for a series of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are often employed to investigate the electronic structure and properties of molecules, which can be correlated with their biological activity. nih.gov Such studies can help in understanding the structure-activity relationships and in the design of new analogs with improved potency and selectivity.

The table below lists some of the compound names mentioned in the article.

Design and Computational Studies of Potential Enzyme Inhibitors (e.g., Lipoxygenase Inhibitors, HIV-1 RT Inhibitors)

The design of enzyme inhibitors is a cornerstone of modern drug discovery. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in predicting the interaction between a ligand and a protein's active site, thereby guiding the synthesis of more potent and selective inhibitors.

HIV-1 Reverse Transcriptase (RT) Inhibitors:

Analogs of this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A molecular hybridization approach, which fuses pharmacophores from existing drugs, has been used to design new 2-phenylamino-4-phenoxyquinoline derivatives. nih.gov Computational studies on these analogs reveal critical interactions within the NNRTI-binding pocket of HIV-1 RT. For instance, molecular docking simulations have shown that compounds can interact with key amino acid residues through hydrogen bonds and π-π stacking. nih.govresearchgate.net

One study highlighted two potent inhibitors, where the 2',6'-dimethylphenoxy group was a key structural feature. nih.govresearchgate.net The docking results showed hydrogen bonding with residues Lys101, His235, and Pro236, and π-π stacking with Tyr188, Trp229, and Tyr318. nih.gov This detailed understanding of molecular interactions provides a structural basis for the observed inhibitory activity and a roadmap for future design improvements. researchgate.net

Further research on related scaffolds, like 2-(2,6-disubstituted phenyl)-3-(substituted pyrimidin-2-yl)-thiazolidin-4-ones, has reinforced the importance of the substituted phenyl ring. d-nb.info These studies suggest that compact, hydrophobic structures are favorable for potent HIV-1 RT inhibitory activity. d-nb.info

Interactive Data Table: HIV-1 RT Inhibitory Activity of 2-Phenylamino-4-phenoxyquinoline Analogs

| Compound ID | Structure | IC₅₀ (µM) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| 6b | 4-(2',6'-dimethyl-4'-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.93 | Lys101, His235, Pro236, Tyr188, Trp229, Tyr318 |

| 6d | 4-(2',6'-dimethyl-4'-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.22 | Lys101, His235, Pro236, Tyr188, Trp229, Tyr318 |

| Nevirapine | (Reference Drug) | 1.05 | Not Applicable |

IC₅₀ represents the half-maximal inhibitory concentration. Data sourced from reference nih.gov.

Lipoxygenase (LOX) Inhibitors:

Lipoxygenase enzymes are involved in the metabolism of arachidonic acid and have been implicated in inflammation and cancer. nih.gov While direct studies on this compound as a LOX inhibitor are not prominent, research on analogous structures provides valuable insights. For example, computational studies on dihydropyrimidine (B8664642) scaffolds have identified them as potential LOX inhibitors. nih.govresearchgate.netresearchgate.net Molecular docking of these compounds into the LOX active site (PDB code: 3V99) has shown high binding affinities. nih.gov Similarly, computational analysis of inhibitors for the pLoxA isoform from Pseudomonas aeruginosa has identified key hydrophobic residues (Phe 415, Ile 416, Leu 424) and histidine residues (His 377, His 382) as crucial for stabilizing inhibitors in the binding site through π-π stacking and other interactions. nih.gov These findings suggest that the hydrophobic nature of the 2-ethyl-4,6-dimethyl-phenyl moiety could be a favorable feature in the design of novel LOX inhibitors.

Computational Analysis of Binding Affinities for Biological Targets (e.g., Microtubule Proteins, Calcium Channels)

Beyond enzyme inhibition, computational methods are used to predict the binding of small molecules to other significant biological targets.

Calcium Channels:

Transient receptor potential canonical (TRPC) proteins form nonselective cation channels, and the TRPC6 subtype has been identified as a therapeutic target for cardiac and renal diseases. researchgate.netresearchgate.net Cryo-electron microscopy (cryo-EM) structures of TRPC6 in complex with small-molecule modulators have revealed distinct binding sites for antagonists and agonists. researchgate.netresearchgate.net An antagonist was found to bind to a cytoplasm-facing pocket formed by the S1-S4 domains and the TRP helix. researchgate.netresearchgate.net In contrast, an agonist was observed to wedge into the interface between the S6 segment and the pore helix. researchgate.net These structural insights, corroborated by mutagenesis data, provide a mechanistic rationale for how small molecules can modulate channel activity and offer a blueprint for designing new, selective TRPC6 modulators. researchgate.net

Microtubule Proteins:

Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer agents. The colchicine (B1669291) binding site on β-tubulin is a well-known target for microtubule-destabilizing agents. nih.gov Structure-based virtual screening and molecular docking have been employed to identify novel scaffolds that bind to this site. nih.gov For instance, compounds with an imidazopyridine core, featuring two aryl groups, have been shown to fit well within the hydrophobic pocket of β-tubulin, interacting with residues such as Leuβ242, Leuβ248, and Alaβ250. nih.gov The synthetic accessibility of these scaffolds, often involving substituted anilines as starting materials, makes them attractive for developing new microtubule inhibitors. nih.gov

Structural Basis for Potential Pharmacological Activities (e.g., Antisecretory, Antihypertensive, Antiparasitic Agents)

The structural features of substituted anilines contribute to a range of potential pharmacological effects.

Antihypertensive Agents:

Analogs of substituted phenols have demonstrated antihypertensive properties. One such compound, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF), was shown to lower blood pressure in spontaneously hypertensive rats. nih.gov Its mechanism of action involves the modulation of the renin-angiotensin system. TBTIF was found to decrease the expression of angiotensin-converting enzyme (ACE) mRNA while increasing the mRNA levels of ACE2, an enzyme that counteracts the effects of ACE. nih.gov This dual action suggests a potential for more effective blood pressure control compared to traditional ACE inhibitors. nih.gov

Antiparasitic Agents:

Thiadiazole derivatives, which can incorporate substituted phenylamine moieties, have been explored for their antiparasitic activity. A series of tris-1,3,4-thiadiazoles were tested against Toxoplasma gondii. nih.gov One compound, 2,5-Bis[(2-phenylamino-1,3,4-thiadiazol-5-yl)propylthio]-1,3,4-thiadiazole, showed a significant reduction in parasite count in the brain, liver, and spleen of infected mice. nih.gov Molecular docking studies suggested that these compounds could act by inhibiting key parasitic enzymes like TgCDPK1 and ROP18 kinase, which are crucial for parasite invasion. nih.gov

Antisecretory Agents:

The search for compounds that can reduce gastric acid secretion has led to the investigation of various heterocyclic structures. While not directly aniline derivatives, compounds like 6-aminoindazole (6-AIN) have shown significant antisecretory activity. nih.gov 6-AIN was found to depress both basal and stimulated gastric acid secretion in rats. nih.gov Its mechanism appears to be multifactorial, involving antagonism of both histamine (B1213489) and acetylcholine (B1216132) receptors, as well as myolytic (muscle-relaxing) effects. nih.gov Another class of compounds, including 9-[(aminoalkyl)thio]-9H-xanthenes, has also been identified as possessing gastric antisecretory activity without acting as anticholinergic or H2 receptor antagonists. nih.gov

Interactive Data Table: Summary of Potential Pharmacological Activities

| Activity | Compound Class / Example | Proposed Mechanism of Action | Target Organism/System |

|---|---|---|---|

| Antihypertensive | Substituted Phenol (B47542) (TBTIF) | Decreases ACE mRNA, Increases ACE2 mRNA | Renin-Angiotensin System |

| Antiparasitic | Tris-1,3,4-thiadiazole | Inhibition of parasitic kinases (e.g., TgCDPK1) | Toxoplasma gondii |

| Antisecretory | Aminoindazole (6-AIN) | Antagonism of histamine and acetylcholine receptors; myolytic effects | Gastric Secretory System |

Analytical and Forensic Chemistry Research

The structural similarity among isomers of substituted anilines presents a significant challenge for analytical chemistry, requiring the development of sophisticated separation and identification methods.

Development of Analytical Methods for Isomer Identification

The unequivocal identification of positional isomers is critical in forensic science, especially in the analysis of designer drugs, and in environmental analysis. nih.gov Mass spectrometry, particularly when coupled with chromatography, is a powerful tool for this purpose.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been successfully used to differentiate ring-positional isomers of fluorocathinones. nih.gov By using chemical ionization (CI), specific precursor ions can be generated, and their subsequent fragmentation patterns in the mass spectrometer provide a unique fingerprint for each isomer. nih.gov For example, N-alkylated ortho-, meta-, and para-fluorocathinones were distinguished by analyzing the product ions formed from the loss of hydrogen fluoride (B91410) ([M+H-HF]⁺). nih.gov This method is sensitive enough to identify isomers even in complex mixtures at low concentrations. nih.gov Such techniques are vital for the correct identification of substances in forensic casework.

Chromatographic Separation and Characterization in Complex Matrices

Effectively separating isomers from complex matrices like environmental or biological samples is crucial before identification. Various chromatographic techniques have been optimized for this purpose.

Gas Chromatography (GC):

Capillary gas chromatography is a primary method for separating volatile and semi-volatile compounds like aniline derivatives. d-nb.infoepa.govmdpi.com The choice of the stationary phase is critical for achieving separation. For the enantiomeric separation of related chiral compounds, modified cyclodextrin (B1172386) (CD) stationary phases have been employed. epa.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral CD cavity. epa.gov For analyzing anilines in complex samples like groundwater or soil, GC is often coupled with mass spectrometry (GC-MS). d-nb.infomdpi.com Sample preparation steps, such as liquid-liquid extraction or accelerated solvent extraction (ASE), are typically required to isolate the analytes from the matrix. d-nb.infomdpi.com

Liquid Chromatography (LC):

High-performance liquid chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), offers an alternative with advantages such as requiring minimal sample preparation (direct injection). d-nb.info A comparison of GC-MS and LC-MS/MS for the analysis of methylated and chlorinated anilines in groundwater showed that both methods could provide accurate quantification. d-nb.info However, LC-MS/MS was noted to have lower ionization efficiency for certain ortho-substituted isomers compared to their meta- and para-counterparts. d-nb.info

Interactive Data Table: Chromatographic Methods for Aniline Isomer Analysis

| Technique | Stationary Phase / Column Type | Detector | Application / Matrix | Key Findings |

|---|---|---|---|---|

| GC | Modified β- and γ-Cyclodextrin | FID (implied) | Enantiomer Separation | Separation depends on substituent nature and CD cavity size. |

| GC-MS | Standard capillary columns | Single Quadrupole MS | Aniline derivatives in groundwater | Standard method for quantification after extraction. d-nb.info |

| GC-MS/MS | Standard capillary columns | Triple Quadrupole MS | Aniline derivatives in groundwater; Isomeric fluorocathinones | Higher sensitivity than single quad MS; Differentiates positional isomers via fragmentation. d-nb.infonih.gov |

| LC-MS/MS | Reversed-phase C18 | Triple Quadrupole MS | Aniline derivatives in groundwater | Allows direct injection; Lower ion yield for some ortho-isomers. d-nb.info |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.